5-Phenylnaphthalene-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-phenylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFBVPFKVSEWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633419 | |
| Record name | 5-Phenylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179473-63-3 | |
| Record name | 5-Phenylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenylnaphthalene 1 Carboxylic Acid and Its Analogues
Established Synthetic Pathways to the 5-Phenylnaphthalene-1-carboxylic Acid Core
Multi-Step Synthesis Strategies
The construction of the this compound scaffold often involves multi-step synthetic sequences that meticulously build the molecule. A common strategy involves the initial formation of a naphthalene (B1677914) ring system, followed by the introduction of the phenyl and carboxylic acid groups.
One established method for the synthesis of naphthoic acids is through the use of Grignard reagents. For instance, 1-naphthoic acid can be prepared by the carboxylation of the Grignard reagent derived from 1-bromonaphthalene. This approach, while effective for the parent naphthoic acid, would require a starting material that already contains the phenyl substituent at the 5-position to yield the target molecule.
A more adaptable multi-step approach for a substituted naphthoic acid is exemplified by the synthesis of 4-amino-3-methyl-2-naphthoic acid. This synthesis begins with 1,3-dihydroxy-2-naphthoic acid and involves a sequence of esterification, nitration, conversion of the hydroxyl to a triflate, Suzuki coupling to introduce the methyl group, reduction of the nitro group to an amine, and finally, hydrolysis of the ester to the carboxylic acid. This sequence demonstrates how a combination of classic and modern synthetic reactions can be employed to build a polysubstituted naphthalene core. Although this example leads to a different substitution pattern, a similar strategic application of a cross-coupling reaction could be envisioned to install the phenyl group at the 5-position of a suitably functionalized naphthalene precursor.
| Starting Material | Key Steps | Product | Reference |
| 1-Bromonaphthalene | Grignard formation, Carboxylation | 1-Naphthoic acid | |
| 1,3-Dihydroxy-2-naphthoic acid | Esterification, Nitration, Triflation, Suzuki coupling, Nitro reduction, Hydrolysis | 4-Amino-3-methyl-2-naphthoic acid | |
| α-Arylidene β-benzoyl propionic acid | Cyclization with H2SO4 or PPA | 1-Phenyl naphthoic acid |
Cyclization Reactions in Naphthalene Carboxylic Acid Synthesis
Cyclization reactions are fundamental to the formation of the naphthalene ring system. Various strategies have been developed to construct this bicyclic aromatic core, which can then be further functionalized to yield the desired carboxylic acid derivative.
One powerful method involves the gold(I)-catalyzed cyclization of appropriate precursors. For example, polysubstituted naphthalenes can be synthesized from 1-(2-alkynylphenyl)prop-2-en-1-ols through a gold-catalyzed reaction. This process is believed to proceed through a carbocationic intermediate that undergoes cyclization to form the naphthalene scaffold. The reaction conditions, such as the choice of catalyst and solvent, can influence the efficiency of the cyclization.
Another approach is the oxidative cyclization of hydrazide-hydrazones, which are formed from the condensation of carboxylic acid hydrazides with aldehydes. This method is particularly useful for the synthesis of heterocyclic systems and can be adapted for the formation of fused aromatic rings.
| Reactant(s) | Catalyst/Reagent | Product Type | Key Feature | Reference |
| 1-(2-Alkynylphenyl)prop-2-en-1-ols | Au(I) precatalysts | Polysubstituted naphthalenes | Gold-catalyzed cyclization | |
| Carboxylic acid hydrazides and aldehydes | Oxidizing agents (e.g., KMnO4, Br2) | Fused aromatic systems | Oxidative cyclization |
Precursor-Based Conversions to Phenylnaphthalene Carboxylic Acid Derivatives
The synthesis of this compound can also be approached by starting with a precursor that is then converted to the final product. This strategy often involves the late-stage introduction of one of the key functional groups.
A relevant example is the conversion of α-arylidene β-benzoyl propionic acid to 1-phenyl naphthoic acid. This transformation is achieved through cyclization induced by treatment with concentrated sulfuric acid or polyphosphoric acid at elevated temperatures. The starting propionic acid derivative can be synthesized through methods like the Perkin condensation. This approach directly installs the phenyl and carboxylic acid moieties in the desired relative positions on the naphthalene core.
Another precursor-based method involves the synthesis of a tetralone, which can then be aromatized to the naphthalene system. For instance, 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid has been synthesized from 5-methoxy-1-tetralone. The tetralone is first converted to an α,β-unsaturated nitrile, which is then hydrolyzed to the corresponding unsaturated acid. Subsequent catalytic hydrogenation yields the saturated tetrahydronaphthoic acid. Aromatization of such a precursor would lead to the naphthalene carboxylic acid.
| Precursor | Reagent(s) | Intermediate/Product | Reference |
| α-Arylidene β-benzoyl propionic acid | Conc. H2SO4 or PPA | 1-Phenyl naphthoic acid | |
| 5-Methoxy-1-tetralone | TMSCN, ZnI2; KOH; H2, Pd/C | 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid |
Advanced Catalytic Approaches in the Synthesis of Phenylnaphthalene Carboxylic Acids
Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective bond formations. Transition metal-catalyzed cross-coupling reactions and the use of earth-abundant metal catalysts are at the forefront of these advanced approaches.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Negishi)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of the 5-phenylnaphthalene core.
The Heck reaction , which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile method for creating substituted alkenes that can be precursors to aromatic systems. In the context of synthesizing this compound, a Heck reaction could be envisioned between a suitably substituted bromonaphthalene derivative and styrene, or between phenyl bromide and a naphthalene derivative containing an alkene at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst and a base.
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp2-hybridized carbon atoms. A potential route to this compound using the Negishi coupling could involve the reaction of a 5-halonaphthalene-1-carboxylic acid derivative with a phenylzinc reagent, or a 1-halo-5-phenylnaphthalene with an organozinc reagent that can be subsequently converted to a carboxylic acid. Nickel catalysts can also be employed in Negishi cross-couplings.
| Reaction | Catalyst | Coupling Partners | Key Features | Reference |
| Heck Reaction | Palladium | Unsaturated halide and alkene | Forms a substituted alkene | |
| Negishi Coupling | Palladium or Nickel | Organozinc compound and organic halide | High functional group tolerance, forms C(sp2)-C(sp2) bonds |
Earth-Abundant Element Catalysis in Carboxylic Acid Functionalization
In recent years, there has been a significant push towards replacing precious metal catalysts (like palladium) with more sustainable and cost-effective earth-abundant metals such as iron, cobalt, and nickel. These metals have shown promise in a variety of catalytic transformations, including those involving carboxylic acids.
While specific applications of earth-abundant metals in the synthesis of this compound are not yet widely reported, the functionalization of carboxylic acids using these catalysts is an active area of research. For example, cobalt and nickel complexes are being explored as alternatives to palladium for widely used carbon-carbon bond-forming reactions. The unique reactivity of these first-row transition metals may offer new pathways for the synthesis of complex molecules.
The development of new ligands and reaction conditions is crucial for expanding the utility of earth-abundant metal catalysts. The goal is to achieve similar or even superior reactivity and selectivity compared to their precious metal counterparts, thereby providing more sustainable synthetic routes to valuable compounds like this compound.
Electroreductive Alkylations Involving Carboxylic Acids
Electroreductive alkylation represents a modern approach to organic synthesis, utilizing electrons as a clean reagent to drive chemical transformations. This method can be applied to the synthesis of alkylarenes from carboxylic acids and (hetero)arenes, offering a sustainable alternative to traditional methods that often require harsh reagents. researchgate.net
A notable development in this area is the electroreductive coupling of carboxylic acids with (hetero)arenes using an earth-abundant titanium catalyst. This process avoids the need for pressurized hydrogen or stoichiometric hydride reductants, enabling a highly selective and straightforward synthesis of various functionalized alkylbenzenes under mild conditions. researchgate.net The reaction proceeds through a deoxygenative reduction of an in-situ generated ketone intermediate, involving the formation of a ketyl radical and an alkylidene titanocene. researchgate.net
The versatility of this electrochemical protocol is demonstrated by its broad substrate scope, accommodating a range of carboxylic acids and (hetero)arenes. researchgate.net Furthermore, this method allows for valuable isotope incorporation from readily available deuterium sources, highlighting its utility in preparing labeled compounds for mechanistic studies. researchgate.net
Key Features of Electroreductive Alkylation:
Mild Conditions: The reaction proceeds without the need for high pressures or temperatures.
High Selectivity: Offers excellent control over the final product structure.
Sustainability: Uses protons as the hydrogen source and avoids stoichiometric metal hydrides. researchgate.net
Broad Scope: Applicable to a wide variety of carboxylic acids and aromatic compounds. researchgate.net
| Carboxylic Acid | (Hetero)arene | Product | Yield (%) |
|---|---|---|---|
| Cyclohexanecarboxylic acid | 1,3-Dimethoxybenzene | 1-(Cyclohexylmethyl)-3,5-dimethoxybenzene | 85 |
| 4-Phenylbutanoic acid | Indole | 3-(4-Phenylbutyl)-1H-indole | 72 |
| Benzoic acid | Mesitylene | Benzylmesitylene | 65 |
| Adamantane-1-carboxylic acid | Anisole | 1-(Adamantan-1-ylmethyl)-4-methoxybenzene | 91 |
Sustainable and Environmentally Benign Synthetic Methods for Carboxylic Acids
The development of sustainable synthetic methods for carboxylic acids is a critical goal in green chemistry, aiming to reduce waste, avoid hazardous reagents, and utilize renewable feedstocks. A key strategy involves the use of carbon dioxide (CO2) as a C1 building block.
One such sustainable protocol is the hydrocarboxylation of alcohols with CO2 and hydrogen gas (H2). rsc.org This method allows for the synthesis of C3 and higher carboxylic acids, catalyzed by a system composed of iridium(III) acetate and lithium iodide. rsc.org The reaction operates at elevated temperatures (optimally at 170 °C) and is applicable to a variety of alcohols, including primary, secondary, and tertiary alcohols, as well as polyols. rsc.org This process represents a highly atom-economical route to valuable carboxylic acids from readily available starting materials.
Another green approach is the biocatalytic synthesis of carboxylic acids through the enzymatic carboxylation of phenols. ntnu.no This process can be integrated with CO2 capture technologies, where CO2 is first absorbed by an alkaline solvent and then fixed into an organic molecule by a cofactor-free decarboxylase enzyme. ntnu.no This method is particularly attractive as it can utilize phenols derived from the fractional pyrolysis of biomass, creating a value chain from renewable resources to valuable chemicals. ntnu.no These biocatalytic processes operate under very mild conditions, further enhancing their environmental credentials. ntnu.no
| Method | Starting Materials | Catalyst/Enzyme | Product Example | Key Advantage |
|---|---|---|---|---|
| Hydrocarboxylation rsc.org | Alcohols, CO2, H2 | Iridium(III) acetate / LiI | Propanoic acid from Ethanol | High atom economy, utilization of CO2 |
| Biocatalytic Carboxylation ntnu.no | Phenols, Bicarbonate | Cofactor-free decarboxylases | 2,3-Dihydroxybenzoic acid from Catechol | Mild conditions, uses renewable feedstock |
Chemo- and Regioselective Synthesis of this compound Derivatives
Achieving specific substitution patterns (chemo- and regioselectivity) is a central challenge in the synthesis of complex aromatic molecules like derivatives of this compound. Advanced catalytic methods provide powerful tools to control the outcome of these reactions.
One effective strategy for constructing highly substituted naphthalene cores is the palladium-catalyzed annulation of internal alkynes. acs.org This method allows for the formation of two new carbon-carbon bonds in a single step, leading to excellent yields of naphthalenes with diverse functional groups. acs.org The chemo- and regioselectivity of this process enables the precise construction of complex naphthalene systems from simpler precursors.
Another powerful approach for the regioselective synthesis of naphthoic acid derivatives involves the Lewis acid-mediated rearrangement of oxabenzonorbornadienes. nih.govacs.org For instance, treatment of an oxabenzonorbornadiene with a Lewis acid like boron trifluoride diethyl etherate can induce an unexpected 1,2-acyl shift, leading to the formation of 1-hydroxy-2-naphthoic acid esters. nih.gov The regiochemical outcome of this rearrangement can be directed by the electronic properties of the substituents on the aromatic ring, allowing for the selective formation of different constitutional isomers. nih.gov This methodology provides access to novel substitution patterns on the naphthalene nucleus that would be difficult to achieve through classical methods.
| Substituent on Oxabenzonorbornadiene | Lewis Acid | Major Product | Key Observation |
|---|---|---|---|
| 5-Methoxy | BF3·OEt2 | 1-Hydroxy-2-naphthoic acid ester | Acyl migration is favored, yielding a single product. |
| 8-Methoxy | BF3·OEt2 | Mixture of 1-hydroxy-4-naphthoic and 1-hydroxy-2-naphthoic acid esters | Substituent position influences the regioselectivity of the rearrangement. |
| 3-Methyl, 5-Methoxy | BF3·OEt2 | 1-Hydroxy-2-naphthoic acid ester | The stronger directing effect of the methoxy group controls the outcome. |
Chemical Transformations and Reaction Mechanisms of 5 Phenylnaphthalene 1 Carboxylic Acid
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of transformations, serving as a precursor for the synthesis of numerous derivatives.
Esterification Reactions and Derivatives
Esterification is a fundamental reaction of carboxylic acids, involving their condensation with alcohols in the presence of an acid catalyst to form esters. chemguide.co.uk This reversible reaction, known as Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com For 5-phenylnaphthalene-1-carboxylic acid, esterification leads to the formation of 5-phenylnaphthalene-1-carboxylates.
The mechanism of Fischer esterification involves several equilibrium steps. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Methanol | H₂SO₄ | Methyl 5-phenylnaphthalene-1-carboxylate |
| This compound | Ethanol | TsOH | Ethyl 5-phenylnaphthalene-1-carboxylate |
Amidation Reactions and Amide Derivatives
Amides are synthesized through the reaction of carboxylic acids with amines. This transformation is of significant importance, particularly in medicinal chemistry, due to the prevalence of the amide bond in biologically active molecules. encyclopedia.pubresearchgate.net The direct condensation of a carboxylic acid and an amine to form an amide is generally a high-temperature process, as it involves the formation of a stable and unreactive ammonium carboxylate salt at lower temperatures. encyclopedia.pub
To facilitate amide bond formation under milder conditions, various strategies have been developed. These include the use of coupling reagents that activate the carboxylic acid, or the application of catalysts. organic-chemistry.org Boron-based catalysts, for instance, have been shown to be effective in promoting the direct amidation of carboxylic acids. diva-portal.org The reaction of this compound with an amine would yield the corresponding N-substituted 5-phenylnaphthalene-1-carboxamide.
Table 2: Common Reagents for Amidation
| Reagent Type | Examples |
| Coupling Reagents | HBTU |
| Catalysts | Boric acid, Zirconium tetrachloride |
Decarboxylation Pathways of Aromatic Carboxylic Acids
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). chemistrytalk.org For most aromatic carboxylic acids, this process requires high temperatures and is often facilitated by the presence of catalysts. chemistrytalk.orgquirkyscience.com The stability of the aryl anion or aryl radical intermediate plays a crucial role in the feasibility of the reaction.
Studies on the decarboxylation of benzoic acid systems have shown that the reaction rates are generally slow at high temperatures (e.g., 400°C) unless activating groups are present on the aromatic ring. nist.gov For instance, the presence of a hydroxyl group at the ortho or para position can significantly increase the rate of decarboxylation. nist.gov The mechanism can proceed through different pathways, including an acid-promoted ionic pathway. osti.gov While direct decarboxylation of this compound is not extensively detailed, it is expected to require forcing conditions due to the lack of strong activating groups in positions that would significantly stabilize the resulting carbanion or radical.
Reductive Transformations of the Carboxyl Group
The carboxyl group can be reduced to a primary alcohol. msu.edu Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. msu.edumsu.edulibretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. msu.edu Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to primary alcohols. msu.edu In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. msu.edu The reduction of this compound would yield (5-phenylnaphthalen-1-yl)methanol.
It is important to note that the direct partial reduction of a carboxylic acid to an aldehyde is not typically feasible with these reagents. msu.edu However, this conversion can be achieved indirectly by first converting the carboxylic acid to a more reactive derivative, such as an acyl halide, which can then be reduced to the aldehyde. libretexts.org
Reactions of the Naphthalene (B1677914) Ring System in this compound
The fused aromatic rings of the naphthalene system are susceptible to electrophilic attack, leading to the substitution of a hydrogen atom with an electrophile.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The naphthalene ring system is generally more reactive towards electrophiles than benzene. In naphthalene, electrophilic substitution typically occurs at the 1-position (α-position) due to the greater stability of the carbocation intermediate formed during the reaction. pearson.com
However, in this compound, the directing effects of the existing substituents must be considered. The carboxylic acid group is a deactivating, meta-directing group. mnstate.edu This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it. The phenyl group at the 5-position is an activating, ortho-, para-directing group.
The outcome of an electrophilic aromatic substitution on this compound will depend on the interplay of these electronic effects and steric hindrance. Common electrophilic aromatic substitution reactions include nitration (using HNO₃ and H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org For instance, nitration would introduce a nitro (-NO₂) group onto the naphthalene ring, with the position of substitution determined by the combined directing influences of the carboxyl and phenyl groups.
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Bromination | Br₂, FeBr₃ | Br⁺ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the naphthalene core of this compound is a challenging transformation. The presence of the electron-donating phenyl group and the deactivating carboxylic acid group generally renders the naphthalene ring system less susceptible to nucleophilic attack compared to rings activated by strong electron-withdrawing groups. libretexts.orglibretexts.orgnih.gov
For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires activation by electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.orglibretexts.org These substituents are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orglibretexts.orgnih.gov In the case of this compound, the absence of such activating groups makes the standard two-step addition-elimination SNAr mechanism energetically unfavorable. libretexts.org
Recent studies have shown that not all SNAr reactions proceed through a stepwise mechanism involving a discrete Meisenheimer complex. Concerted mechanisms, where bond-forming and bond-breaking occur in a single step, have been identified, particularly for reactions on heterocycles with good leaving groups. nih.govnih.gov However, for carbocyclic aromatic systems like naphthalene, and without significant electronic activation, this pathway is also considered less probable.
Transformations would likely require conversion of the carboxylic acid to a different functional group or the introduction of strong electron-withdrawing groups onto the naphthalene or phenyl rings to facilitate nucleophilic substitution.
Ring Hydrogenation and Dehydrogenation
Hydrogenation
The hydrogenation of the aromatic rings of this compound involves the addition of hydrogen across the double bonds, leading to partially or fully saturated ring systems. This process is typically carried out using heterogeneous catalysts under hydrogen pressure. The specific products formed depend on the catalyst, temperature, pressure, and reaction time.
The naphthalene ring system is generally more susceptible to hydrogenation than the isolated phenyl ring. Selective hydrogenation of naphthalene and its derivatives, such as methylnaphthalene, often proceeds stepwise. hacettepe.edu.trmdpi.comresearchgate.net The initial products are typically tetralin derivatives (tetrahydronaphthalene), which can be further hydrogenated to decalin derivatives (decahydronaphthalene) under more forcing conditions. hacettepe.edu.trmdpi.com
For this compound, selective hydrogenation would likely first reduce the unsubstituted naphthalene ring, yielding derivatives of 5-phenyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Table 1: Catalytic Systems for Naphthalene Hydrogenation
| Catalyst | Substrate | Major Product(s) | Reference |
|---|---|---|---|
| Sulfided NiMo/Al₂O₃-TiO₂ | 1-Methylnaphthalene | 1-Methyltetralin, 1-Methyldecalin | hacettepe.edu.tr |
| NiZn/Al₂O₃ | Naphthalene | Tetralin | mdpi.com |
This table presents examples of catalysts used for the hydrogenation of naphthalene derivatives, which are analogous to the naphthalene core of the title compound.
Dehydrogenation
Dehydrogenation is the reverse process of hydrogenation, involving the removal of hydrogen from a saturated or partially saturated ring to form an aromatic system. This reaction is a key step in producing aromatic compounds from naphthenic precursors. nih.gov The process is typically carried out at elevated temperatures over a catalyst. For instance, the dehydrogenation of polycyclic naphthenes, such as perhydroterphenyl, can be performed at temperatures between 300–340 °C. nih.gov
If this compound were first hydrogenated to its corresponding tetralin or decalin derivatives, subsequent catalytic dehydrogenation could regenerate the aromatic naphthalene core. Visible-light-promoted methods using non-metal photo-redox catalysts have also emerged for dehydrogenation reactions, offering a more sustainable approach. rsc.org
Reactions of the Phenyl Substituent
Aromatic Functionalization Strategies
Common functionalization strategies include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate reagents (e.g., Br₂ with a Lewis acid catalyst).
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complex with polycyclic aromatic substrates.
Palladium-catalyzed C-H functionalization represents a modern and highly selective method for arylating polyaromatic hydrocarbons, which could potentially be applied to the phenyl group. researchgate.net Furthermore, gold-catalyzed reactions have been developed for the 1,2-difunctionalization of alkynes with aryl iodides, a strategy that could be adapted to introduce functionalized side chains onto the phenyl ring if it were first halogenated. acs.org
Oxidative and Reductive Transformations
The phenyl substituent can be subjected to various oxidative and reductive conditions.
Oxidative Transformations: Oxidation of the phenyl ring is generally challenging without cleaving the ring itself. Under strong oxidative conditions, the entire aromatic system can be degraded. However, if the phenyl group were to be substituted with an alkyl group, metabolic studies on similar compounds suggest that oxidation would preferentially occur on the alkyl side chain rather than the aromatic ring. nih.gov Hydroxylation of the aromatic ring can occur, for example, through the addition of a hydroxyl radical to the π-electron system, but this often leads to a mixture of products. researchgate.net
Reductive Transformations: The phenyl ring can be hydrogenated, although this typically requires more stringent conditions than the hydrogenation of the naphthalene ring system. Catalytic hydrogenation over rhodium or ruthenium catalysts can reduce the phenyl group to a cyclohexyl group. The Birch reduction offers an alternative method for the partial reduction of the phenyl ring, yielding a non-conjugated diene (cyclohexadiene derivative), using sodium or lithium in liquid ammonia with an alcohol proton source.
Mechanistic Investigations of Key Transformations
Radical Mechanisms in Carboxylic Acid Transformations
The carboxylic acid group of this compound is a key functional handle for various transformations that can proceed through radical mechanisms. Decarboxylation, in particular, often involves the formation of an aryl radical intermediate.
Several methods exist for generating aryl radicals from aromatic carboxylic acids:
Thermolysis: Heating aromatic carboxylic acids, especially in the presence of their salts, can lead to decarboxylation. While often proceeding through an ionic pathway, the formation of anhydrides as intermediates can decompose via a free-radical mechanism to form aryl radicals. unt.edu
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radicals from carboxylic acids under mild conditions. nih.govbeilstein-journals.org The carboxylic acid can be activated in situ to form a redox-active ester (e.g., an N-hydroxyphthalimide (NHPI) ester or a mixed anhydride). nih.govthieme-connect.combeilstein-journals.org Single-electron transfer (SET) from an excited photocatalyst to this activated intermediate leads to its fragmentation, releasing CO₂ and generating the desired aryl radical. nih.govbeilstein-journals.org This aryl radical can then participate in various C-C bond-forming reactions. thieme-connect.com
Table 2: Common Patterns in Radical Reaction Mechanisms
| Mechanistic Step | Description | Reference |
|---|---|---|
| Homolytic Cleavage | Symmetrical bond breaking initiated by heat or light, forming two radicals. | youtube.com |
| Addition to a π Bond | A radical adds to a double or triple bond, creating a new radical. | youtube.com |
| Hydrogen Abstraction | A radical removes a hydrogen atom from another molecule, forming a new radical. | youtube.com |
| Elimination | The reverse of addition to a π bond; a radical intermediate eliminates a species to form a π bond. | youtube.com |
The generated 5-phenylnaphthalen-1-yl radical is a highly reactive intermediate that can be trapped by various radical acceptors in subsequent steps, enabling the construction of more complex molecules. The specific pathway and outcome are highly dependent on the reaction conditions and the other reagents present. unt.edu
Kinetic and Spectroscopic Studies of Reaction Intermediates
Kinetic Studies:
Kinetic analyses of nucleophilic acyl substitution reactions of carboxylic acids typically involve monitoring the concentration of reactants or products over time to determine the rate law of the reaction. This information provides insights into the molecularity of the rate-determining step. For example, in the Fischer esterification of a carboxylic acid, the reaction is typically first-order in the carboxylic acid, first-order in the alcohol, and first-order in the acid catalyst. This is consistent with a mechanism where the protonation of the carboxylic acid is a rapid pre-equilibrium, followed by the rate-determining attack of the alcohol on the protonated carboxylic acid.
Factors that would be expected to influence the reaction kinetics of this compound include:
| Factor | Expected Effect on Reaction Rate | Rationale |
| Steric Hindrance | Decrease | The bulky phenyl and naphthalene groups may hinder the approach of the nucleophile to the carbonyl carbon. |
| Electronic Effects | Moderate | The phenyl and naphthalene rings are primarily electron-withdrawing through inductive effects but can also be electron-donating through resonance. The overall effect on the electrophilicity of the carbonyl carbon is expected to be complex. |
| Nature of the Nucleophile | Increase with nucleophilicity | Stronger nucleophiles will attack the carbonyl carbon more readily. |
| Catalyst Concentration | Increase | For acid-catalyzed reactions, a higher concentration of the acid catalyst will lead to a higher concentration of the activated (protonated) carboxylic acid. |
Spectroscopic Studies:
Spectroscopic techniques are invaluable for the detection and characterization of transient species, including reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can sometimes allow for the direct observation of tetrahedral intermediates, which are typically unstable at room temperature. Changes in the chemical shifts of the carbonyl carbon and other nearby nuclei can provide evidence for the formation of these intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the progress of the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic stretches of the product (e.g., the C=O stretch of an ester or amide). While direct observation of the tetrahedral intermediate by IR is challenging due to its low concentration and short lifetime, it can be used to study the effects of hydrogen bonding and other intermolecular interactions that may stabilize such intermediates.
Mass Spectrometry (MS): Isotopic labeling studies, in conjunction with mass spectrometry, can be used to trace the path of atoms during the reaction, providing strong evidence for the proposed mechanism. For example, by using an 18O-labeled alcohol in an esterification reaction, it can be shown that the 18O is incorporated into the ester and not the water by-product, confirming that the C-OH bond of the carboxylic acid is broken.
While detailed experimental data for this compound is not available, these established methodologies would be the standard approach to investigate its reaction mechanisms and intermediates.
Spectroscopic and Structural Elucidation of 5 Phenylnaphthalene 1 Carboxylic Acid and Its Derivatives
Advanced X-ray Crystallography Studies
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of materials.
Single crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the molecular structure of a compound. The process involves growing a high-quality single crystal of the material, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
Carboxylic acids are well-known to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. rsc.orgnih.gov These different polymorphs arise from variations in the packing of molecules in the crystal lattice, which can be influenced by factors such as solvent, temperature, and pressure during crystallization. bohrium.com Aromatic carboxylic acids, in particular, often display rich polymorphic behavior due to the interplay of various intermolecular interactions. britannica.com
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. ijacskros.com In the case of 5-Phenylnaphthalene-1-carboxylic acid, the primary supramolecular interaction is the hydrogen bonding between the carboxylic acid functional groups. Carboxylic acids typically form robust hydrogen-bonded dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. mdpi.comresearchgate.netmdpi.com
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, usually in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. pressbooks.puborgchemboulder.comlibretexts.org The aromatic protons on the phenyl and naphthalene (B1677914) rings would resonate in the region of 7-9 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on their position and the electronic effects of the neighboring substituents. Protons on the naphthalene ring system will show characteristic coupling constants (J-values) that can help in their assignment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-185 ppm. pressbooks.pub The aromatic carbons of the phenyl and naphthalene rings will appear in the typical aromatic region of approximately 120-150 ppm. The exact chemical shifts would be influenced by the substitution pattern and the electronic environment of each carbon atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |
| Aromatic (Phenyl & Naphthyl) | 7.0 - 9.0 (multiplets) | 120 - 150 |
Note: These are predicted chemical shift ranges based on typical values for similar functional groups and aromatic systems. Actual values may vary.
While 1D NMR provides fundamental information, 2D NMR techniques are often necessary for unambiguous structure determination, especially for complex molecules. princeton.eduthieme-connect.de
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to establish the connectivity of the protons within the phenyl and naphthalene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com HMBC is particularly useful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the points of substitution on the aromatic rings. For instance, a correlation between the protons on the naphthalene ring and the carbonyl carbon would confirm the position of the carboxylic acid group.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the chemical structure of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful analytical tool for elucidating the functional groups and structural features of molecules. By analyzing the interaction of infrared radiation or laser light with a sample, vibrational spectra provide a molecular fingerprint, offering detailed insights into the molecule's composition and bonding. fiveable.me
Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending. fiveable.me The resulting spectrum provides characteristic absorption bands for different functional groups. For this compound, the IR spectrum is dominated by the vibrations of its carboxylic acid, naphthalene, and phenyl moieties.
The carboxylic acid functional group exhibits a very strong and broad O-H stretching band, typically covering a wide range from 2500 to 3300 cm⁻¹. pressbooks.pubmsu.edu This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups. msu.edu Additionally, the C=O stretching vibration of the carboxylic acid appears as a strong and intense band in the region of 1690-1760 cm⁻¹. libretexts.org The exact position of this band can be influenced by factors such as dimerization, saturation, or internal hydrogen bonding. libretexts.org
The aromatic C-H stretching vibrations of the naphthalene and phenyl rings are expected to appear in the region of 3000-3100 cm⁻¹. libretexts.orglumenlearning.com The in-ring C-C stretching vibrations of these aromatic systems typically give rise to bands in the 1400-1600 cm⁻¹ range. libretexts.orglumenlearning.com Furthermore, the C-H out-of-plane ("oop") bending vibrations can provide information about the substitution pattern of the aromatic rings and are generally observed between 675 and 900 cm⁻¹. libretexts.orglumenlearning.com
The C-COOH stretching vibration is also a key indicator, and in similar naphthalene derivatives, it has been observed with very strong intensity in the IR spectrum. elixirpublishers.com
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong |
| Aromatic Rings | C-H Stretch | 3000-3100 | Medium to Weak |
| Aromatic Rings | C-C Stretch (in-ring) | 1400-1600 | Medium to Weak |
| Aromatic Rings | C-H Out-of-Plane Bend | 675-900 | Medium to Strong |
| Carboxylic Acid | C-COOH Stretch | ~1217 | Very Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. avantes.com It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. utdallas.eduirdg.org
One of the significant advantages of Raman spectroscopy is its low interference from water, making it well-suited for the analysis of aqueous solutions and biological samples. nih.gov This technique is non-destructive and requires minimal sample preparation. azom.com
For this compound, Raman spectroscopy can be employed for:
Structural Characterization: Providing a detailed vibrational fingerprint that complements IR data, aiding in the unambiguous identification of the compound. azom.com
Polymorphism Studies: Distinguishing between different crystalline forms (polymorphs) of the compound, which can have different physical properties and biological activities. azom.com
Reaction Monitoring: Monitoring the synthesis of this compound or its derivatives in real-time, providing insights into reaction kinetics and mechanisms. irdg.org
Quantitative Analysis: Determining the concentration of the active substance in various formulations. researchgate.net
In related naphthalene compounds, the C-COOH stretching vibration has been observed in the Raman spectrum with medium intensity. elixirpublishers.com The in-plane bending vibrations of the aromatic C-H bonds are typically observed in the 1000 to 1300 cm⁻¹ region. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of a molecule, which is crucial for confirming its molecular formula. nih.gov For this compound (C₁₇H₁₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
The capabilities of HRMS are invaluable in pharmaceutical development for applications such as drug discovery, product characterization, and metabolism studies. researchgate.net Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide information on the fractional mass with high accuracy. researchgate.net
Fragmentation Pathways and Mechanistic Insights
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org
For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which can lead to the loss of the phenylnaphthalene radical or the carboxylic acid radical. libretexts.org
McLafferty Rearrangement: A rearrangement reaction that can occur in molecules with longer alkyl chains, though it may be less prevalent in this specific aromatic structure. libretexts.org
Loss of Small Molecules: Fragmentation can also involve the loss of stable neutral molecules like water (H₂O) or carbon monoxide (CO). libretexts.org
The analysis of these fragmentation patterns provides valuable information about the connectivity of the atoms within the molecule and helps to confirm the proposed structure.
Table 2: Common Fragmentation Ions for Carboxylic Acids in Mass Spectrometry
| Fragmentation | Description | Expected m/z Loss |
| Loss of Hydroxyl Radical | Cleavage of the C-OH bond | 17 |
| Loss of Carboxyl Group | Cleavage of the C-COOH bond | 45 |
| Loss of Water | Elimination of a water molecule | 18 |
| Loss of Carbon Monoxide | Elimination of a CO molecule from the carboxyl group | 28 |
Theoretical and Computational Chemistry Studies of 5 Phenylnaphthalene 1 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation for a given molecular system. These methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. DFT is used to predict key electronic properties and reactivity descriptors.
While specific DFT studies on 5-Phenylnaphthalene-1-carboxylic acid are not prevalent in published literature, research on analogous naphthalene (B1677914) carboxylic acid derivatives provides insight into the types of data that can be obtained. For instance, a DFT study on several 4-aminonaphthalene derivatives, including 4-Amino-naphthalene-1-carboxylic acid (4ANC), was conducted to evaluate their properties. jeires.comjeires.comresearchgate.net Key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are calculated.
EHOMO indicates the molecule's electron-donating ability; a higher EHOMO value corresponds to a greater tendency to donate electrons.
ELUMO reflects the molecule's electron-accepting ability; a lower ELUMO value indicates a greater tendency to accept electrons.
The Energy Gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. jeires.com
Other reactivity descriptors that can be derived from these energies include electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). jeires.comresearchgate.net These parameters are instrumental in predicting how the molecule will interact with other chemical species.
| Parameter | Symbol | Calculated Value (eV) | Description |
|---|---|---|---|
| Energy of HOMO | EHOMO | -5.742 | Indicates electron-donating capability. |
| Energy of LUMO | ELUMO | -1.745 | Indicates electron-accepting capability. |
| Energy Gap | ΔE | 3.997 | Reflects chemical reactivity and stability. |
| Electronegativity | χ | 3.743 | Measures the power of an atom to attract electrons. |
| Global Hardness | η | 1.998 | Measures resistance to change in electron distribution. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous framework for studying molecular orbitals and potential energy surfaces.
For this compound, the most significant internal motion is the torsion between the phenyl and naphthalene rings. Ab initio calculations are well-suited to map the potential energy surface associated with this rotation. A combined experimental and ab initio study on the closely related structure, 1-phenylnaphthalene (B165152), determined that the dihedral angle between the two aromatic systems is approximately 58 ± 4 degrees. researchgate.net Such calculations can identify the ground-state geometry, rotational barriers, and transition state structures, providing a fundamental understanding of the molecule's flexibility and preferred shape. researchgate.net Furthermore, ab initio methods can be used to predict spectroscopic properties, such as fluorescence, and how they are affected by the molecular environment. acs.org
Structural studies on analogous compounds provide valuable benchmarks for the expected conformation. For example, crystal structure analysis of various biphenyl (B1667301) carboxylic acid derivatives shows that the dihedral angle between the two phenyl rings can vary significantly depending on substitution and crystal packing forces. nih.goviucr.org In one derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings of the biphenyl group was found to be 26.09°. nih.goviucr.org In contrast, calculations on the unsubstituted 1-phenylnaphthalene show a larger dihedral angle of around 58-60°. researchgate.net This indicates that the addition of substituents and the presence of intermolecular interactions, such as the hydrogen bonding from the carboxylic acid group, can significantly influence the preferred conformation.
| Compound | Interacting Rings | Method | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 1-Phenylnaphthalene | Phenyl and Naphthalene | Ab Initio Calculation | 58 ± 4 | researchgate.net |
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Biphenyl Rings | X-ray Crystallography | 26.09 | nih.goviucr.org |
| 4-Biphenyl carboxylic acid | Biphenyl Rings | Structure Analysis | 2.89 | rsc.org |
In Silico Approaches to Structure-Reactivity Relationships
In silico methods have become indispensable in modern chemistry for the systematic evaluation of structure-reactivity relationships. By simulating molecular behavior at the atomic level, these computational techniques can forecast a wide array of chemical and physical properties, thereby accelerating the design and discovery of new compounds.
Prediction of Chemical Properties and Reaction Pathways
Computational chemistry provides a powerful lens through which the chemical properties and potential reaction pathways of this compound can be predicted. Techniques such as Density Functional Theory (DFT) are employed to calculate the electronic structure of the molecule, offering insights into its reactivity. chemrxiv.org Key properties like ionization potential, electron affinity, and the distribution of electrostatic potential can be mapped onto the molecular surface to identify regions susceptible to electrophilic or nucleophilic attack.
The prediction of reaction pathways often involves the calculation of transition state energies. For this compound, this could include modeling its esterification, amidation, or decarboxylation reactions. By determining the activation energies for these transformations, researchers can predict the most favorable reaction conditions and potential side products. youtube.com For instance, computational models can simulate the protonation state of the carboxylic acid group, a critical factor in many of its reactions. chemrxiv.org
Furthermore, the reactivity of the naphthalene and phenyl rings can be assessed. Computational analysis can predict the regioselectivity of electrophilic aromatic substitution reactions, indicating which positions on the aromatic systems are most likely to react. These predictive models are invaluable for designing synthetic routes to novel derivatives of this compound.
Molecular Docking and Ligand-Receptor Interaction Modeling for Chemical Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of chemical design, molecular docking of this compound can be used to explore its potential as a ligand for various biological receptors. This is particularly relevant in drug discovery, where the compound could be investigated as an inhibitor or activator of a specific protein target.
The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. The scoring functions then estimate the binding affinity, with lower binding energies suggesting a more stable interaction. nih.gov For example, based on the structural similarities to other biologically active molecules, this compound could be docked against enzymes like cyclooxygenases or lipoxygenases. The modeling would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the active site, or pi-stacking interactions involving the aromatic rings. researchgate.net These insights are crucial for optimizing the ligand's structure to enhance its binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling focused on physicochemical descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. nih.gov For this compound, a QSAR model would be developed by correlating a set of calculated molecular descriptors with an experimentally determined activity. These descriptors can be categorized into several classes, including electronic, steric, and hydrophobic parameters.
The development of a robust QSAR model involves the selection of relevant descriptors and a suitable statistical method, such as multiple linear regression (MLR) or machine learning algorithms. nih.gov Physicochemical descriptors play a pivotal role in these models as they quantify key molecular features that govern a compound's behavior in a biological system. For this compound, these descriptors provide a numerical representation of its properties.
| Descriptor | Description | Predicted Value |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 262.29 g/mol |
| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. | 4.5 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. | 37.3 Ų |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 1 |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (O or N). | 2 |
| Rotatable Bonds | The number of bonds which allow free rotation around themselves. | 2 |
These descriptors can then be used to build a QSAR model. For instance, a model might reveal that an optimal range of LogP is crucial for activity, or that a lower TPSA is correlated with better cell membrane permeability. Such models are powerful tools for predicting the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and effective compounds. nih.gov
Role of 5 Phenylnaphthalene 1 Carboxylic Acid As a Chemical Building Block
Design and Synthesis of 5-Phenylnaphthalene-1-carboxylic Acid-Derived Scaffolds
The synthesis of scaffolds derived from this compound often involves the strategic modification of its core structure to introduce various functional groups and extend its molecular framework. The carboxylic acid group is a key handle for derivatization, readily undergoing reactions such as esterification and amidation to append new molecular entities.
One common synthetic approach involves the cyclization of α-arylidene β-benzoyl propionic acid. asianpubs.org This method can be achieved in a single step using reagents like concentrated sulfuric acid or polyphosphoric acid, leading to the formation of the 1-phenyl naphthoic acid core. asianpubs.org Further modifications can then be introduced. For instance, the synthesis of phenazine-1-carboxylic acid derivatives involves the reaction of aniline (B41778) with 2-bromo-3-nitro-benzoic acid, followed by esterification and reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.govnih.gov This hydrazide can then be condensed with various aldehydes to produce a library of phenazine-1-carboxylic acylhydrazone derivatives. nih.govnih.gov
Another synthetic strategy focuses on creating lignan (B3055560) analogs. Lignans (B1203133) are a class of naturally occurring polyphenols, and the 1-phenylnaphthalene (B165152) structure is an important intermediate for synthesizing various bioactive lignans. asianpubs.orgresearchgate.net Synthetic methods like the Perkin condensation can be employed to generate the necessary precursors for these complex molecules. researchgate.net
The following table summarizes some synthetic methods used to produce 1-phenylnaphthalene carboxylic acid and its derivatives:
| Synthetic Method | Precursors | Reagents | Product | Reference |
| Cyclization | α-arylidene β-benzoyl propionic acid | Concentrated H₂SO₄ or Polyphosphoric Acid | 1-Phenyl naphthoic acid | asianpubs.org |
| Perkin Condensation | β-Benzoyl propionic acid, aryl aldehyde, acetic anhydride | Pyridine | Pericarbonyl lignans lactone | researchgate.net |
| Multi-step Synthesis | Aniline, 2-bromo-3-nitro-benzoic acid | Hydrazine hydrate, various aldehydes | Phenazine-1-carboxylic acylhydrazone derivatives | nih.govnih.gov |
Application in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. nih.govnih.gov The structural features of this compound make it an excellent scaffold for combinatorial library synthesis.
The carboxylic acid functional group provides a convenient attachment point for a variety of building blocks. Through techniques like split-and-pool synthesis, a diverse library of amides or esters can be generated from a single this compound starting material. ynu.edu.cn This approach allows for the systematic variation of substituents around the core scaffold, leading to a wide range of structurally related compounds.
For example, a library of mercaptoacyl pyrrolidines was successfully synthesized on a solid support, where each bead contained a unique compound and an associated tag for identification. ynu.edu.cn This encoded library was then screened for inhibitory activity against angiotensin-converting enzyme, leading to the discovery of highly potent inhibitors. ynu.edu.cn Similarly, the one-bead-one-compound (OBOC) method allows for the generation of vast and diverse chemical libraries for high-throughput screening. nih.gov
The application of this compound in combinatorial chemistry facilitates the exploration of structure-activity relationships (SAR). By systematically modifying the substituents on the naphthalene (B1677914) and phenyl rings, chemists can identify key structural features responsible for a desired biological activity. This information is crucial for the optimization of lead compounds in drug discovery.
Development of Advanced Synthetic Intermediates for Complex Molecule Construction
The 1-phenylnaphthalene framework is a key structural motif in many biologically active natural products, particularly lignans. researchgate.net As such, this compound and its derivatives serve as crucial advanced synthetic intermediates for the total synthesis of these complex molecules.
The synthesis of lignans like justicidin B and taiwanin-C has been achieved using 1-phenylnaphthalene intermediates. asianpubs.orgresearchgate.net These syntheses often involve multiple steps, with the carefully functionalized 1-phenylnaphthalene core being assembled early in the synthetic sequence. The carboxylic acid group can be converted to other functionalities, such as lactones, which are common structural features in many lignans. asianpubs.orgresearchgate.net
The development of efficient and stereoselective methods for the synthesis of substituted 1-phenylnaphthalene carboxylic acids is an active area of research. For example, the use of nanozeolites as catalysts in the cyclization of Perkin condensation products has been shown to be an effective and environmentally friendly approach. researchgate.net
Functionalization for Materials Science Applications (e.g., polymers, nanomaterials)
The rigid, aromatic structure of this compound makes it an attractive building block for the development of new materials with tailored properties. Its incorporation into polymers and nanomaterials can enhance their thermal stability, and electronic and optical properties.
Polymers: The carboxylic acid group can be used to incorporate the 5-phenylnaphthalene unit into polyesters, polyamides, and other polymers. This can be achieved through post-polymerization functionalization, where a pre-formed polymer with reactive groups is modified with the carboxylic acid derivative. rsc.org For instance, conjugated polymers like poly(p-phenylene vinylene) (PPV) containing carboxylic acid substituents can be functionalized to create materials with specific properties for applications in organic electronics. rsc.org The incorporation of such aromatic carboxylic acids can influence the polymer's solubility, processability, and electronic characteristics.
Nanomaterials: Carboxylic acids are widely used to functionalize the surface of nanoparticles, improving their stability, dispersibility, and biocompatibility. rsc.orgnih.gov The this compound can be used as a capping agent for metal or metal oxide nanoparticles. The aromatic rings can provide π-π stacking interactions, leading to self-assembled nanostructures with ordered arrangements. The functionalization of magnetic nanoparticles with carboxylic acids has been shown to be a promising strategy for developing biocompatible drug carriers and hyperthermia agents. rsc.org The carboxylic acid coating can also influence the catalytic activity of nanoparticles. nih.gov For example, magnetite nanoparticles coated with carboxylic acids have been used as recyclable catalysts for epoxidation reactions. nih.gov Furthermore, the combination of polydiphenylamine-2-carboxylic acid with Fe3O4 nanoparticles and single-walled carbon nanotubes has led to the creation of hybrid electromagnetic nanomaterials. mdpi.com
Future Perspectives in 5 Phenylnaphthalene 1 Carboxylic Acid Research
Development of Novel and Efficient Synthetic Routes
The synthesis of 1-phenylnaphthalene (B165152) derivatives has long been of interest due to their potential as intermediates for physiologically active compounds. asianpubs.org Traditional methods for creating the 1-phenylnaphthalene scaffold have included the cyclization of α-arylidene β-benzoyl propionic acid using strong acids like concentrated sulfuric acid or polyphosphoric acid. asianpubs.orgresearchgate.net While effective, these methods often require harsh conditions.
Exploration of Unconventional Reactivity and Catalysis
The carboxylic acid functional group in 5-phenylnaphthalene-1-carboxylic acid presents a versatile handle for a variety of chemical transformations. Future research will likely delve into its unconventional reactivity and potential applications in catalysis. For instance, carboxylic acids can act as co-catalysts in N-heterocyclic carbene (NHC) catalyzed reactions, such as the oxidative esterification of aldehydes. nih.gov Investigating the role of this compound or its derivatives as co-catalysts in similar transformations could unveil novel catalytic systems.
Moreover, the combination of NHC and photoredox catalysis has enabled the decarboxylative coupling of carboxylic acids with acyl imidazoles to form ketones. nih.gov Applying such dual catalytic strategies to this compound could open up new avenues for its functionalization and the synthesis of complex molecules. The exploration of its participation in photocatalytic C-C and C-X bond-forming reactions, radical couplings, and other functional group transformations under mild conditions holds significant promise. hilarispublisher.com
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. In the context of this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.
Future research will likely employ methods like density functional theory (DFT) to predict spectroscopic properties and reaction mechanisms. scienceopen.com Molecular docking and pharmacophore modeling can be utilized to design novel derivatives with specific biological activities, as has been successfully demonstrated for other carboxylic acid-containing compounds. nih.gov This "in silico" approach can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of compounds with the highest probability of desired activity. scienceopen.com
Integration with Flow Chemistry and Automation for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers numerous advantages for scalability, safety, and process control. noelresearchgroup.comresearchgate.netnih.gov The integration of flow chemistry with automated systems represents a powerful platform for the efficient and reproducible synthesis of this compound and its derivatives. nih.govdtu.dk
Future work will focus on developing continuous-flow processes for the key synthetic steps involved in the preparation of the this compound scaffold. This could involve the use of packed-bed reactors with heterogeneous catalysts, microreactors for precise control of reaction parameters, and in-line purification techniques. nih.gov Automation of these flow systems, coupled with real-time reaction monitoring using techniques like ATR-FTIR spectroscopy, will enable the optimization of reaction conditions and facilitate high-throughput synthesis of compound libraries for screening purposes. dtu.dk
Expanding the Chemical Space of this compound Analogues for Structure-Based Chemical Exploration
The this compound scaffold serves as a valuable starting point for the creation of diverse molecular architectures. Expanding the chemical space of its analogues is crucial for exploring structure-activity relationships and discovering new applications. hilarispublisher.com Future research will focus on the systematic modification of the core structure to generate libraries of novel compounds.
This will involve introducing a wide range of substituents at various positions on both the naphthalene (B1677914) and phenyl rings. The synthesis of amide, ester, and acylhydrazone derivatives from the carboxylic acid group will also be a key strategy. youtube.comnih.govmdpi.com For instance, the synthesis of phenazine-1-carboxylic acid derivatives has yielded compounds with interesting biological activities. nih.govmdpi.comrroij.com A similar approach with this compound could lead to the discovery of new therapeutic agents or materials with unique properties. The resulting compound libraries can then be screened for a variety of biological and material science applications, guided by the insights gained from computational studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Phenylnaphthalene-1-carboxylic acid, and what factors influence yield optimization?
- Methodology :
- Step 1 : Start with naphthalene derivatives (e.g., 1-naphthol) as precursors. Carboxylation via CO₂ under high-pressure conditions in solvents like chlorobenzene is common .
- Step 2 : Introduce the phenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on substituent compatibility .
- Yield Factors : Solvent polarity, temperature (optimal range: 80–120°C), and catalyst selection (e.g., palladium for cross-coupling) significantly impact efficiency. Impurities from incomplete carboxylation require purification via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against known standards .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic proton environments and carboxylic acid resonance (δ ~12 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, especially if chiral centers are present .
- Cross-Validation : Discrepancies in spectral data (e.g., unexpected peaks) should be addressed by repeating synthesis under controlled conditions or using alternative characterization (e.g., FT-IR for functional groups) .
Advanced Research Questions
Q. What computational methods are recommended to predict the reactivity of this compound in novel reactions?
- Strategies :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is standard .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents for carboxylate stabilization) .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) to refine models .
Q. How can contradictory spectral data be resolved when analyzing derivatives of this compound?
- Resolution Framework :
- Hypothesis Testing : If NMR signals conflict with expected structures, synthesize a reference compound (e.g., methyl ester derivative) to isolate spectral contributions .
- Multi-Technique Analysis : Pair X-ray diffraction (for solid-state conformation) with solution-state NMR to rule out polymorphism or solvent-induced shifts .
- Error Source Identification : Trace impurities (e.g., residual catalysts) may distort results. Use mass spectrometry (HRMS) to detect byproducts and refine purification protocols .
Q. What experimental design principles apply to optimizing reaction conditions for large-scale synthesis?
- Factorial Design Approach :
- Variables : Test temperature, catalyst loading, and solvent ratio in a 2³ factorial matrix to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., temperature vs. pressure) to pinpoint optimal conditions .
- Scale-Up Challenges : Address heat transfer limitations by transitioning from batch to flow reactors, ensuring consistent mixing and temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
